

Spectroscopic and Structural Elucidation of Camellianin B: A Technical Guide

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Compound of Interest

Compound Name: Camellianin B

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Camellianin B, a flavonoid glycoside, has garnered interest within the scientific community for its potential biological activities, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of **Camellianin B**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are included to support researchers in their analytical and drug discovery endeavors.

Molecular Structure and Properties

Camellianin B is structurally identified as apigenin-7-O-[β -D-apiofuranosyl-(1 \rightarrow 6)- β -D-glucopyranoside]. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C ₂₇ H ₃₀ O ₁₄
Molecular Weight	578.5 g/mol
Exact Mass	578.16355563 Da[1]
Class	Flavonoid Glycoside

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical technique for determining the molecular weight and elemental composition of **Camellianin B**, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry Data

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	579.1712	Data not available in search results
[M+Na] ⁺	601.1531	Data not available in search results
[M-H] ⁻	577.1563	Data not available in search results

Note: While the exact observed m/z values were not found in the provided search results, HR-ESI-MS analysis would be expected to yield these ions, confirming the elemental composition of C₂₇H₃₀O₁₄.

Mass Spectrometry Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of **Camellianin B** provides valuable structural information by detailing the fragmentation of the parent ion. The glycosidic linkages are typically the most labile bonds, leading to characteristic neutral losses of the sugar moieties.

Expected Fragmentation Pattern:

A primary fragmentation event would involve the cleavage of the glycosidic bond, resulting in the loss of the disaccharide unit (apiose and glucose) and the formation of the apigenin aglycone.

Precursor Ion (m/z)	Fragmentation	Product Ion (m/z)	Identity of Product Ion
579 [M+H] ⁺	Neutral loss of apiosyl-glucose (294 Da)	285	[Apigenin+H] ⁺
577 [M-H] ⁻	Neutral loss of apiosyl-glucose (294 Da)	283	[Apigenin-H] ⁻

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the complete structural elucidation of **Camellianin B**, providing detailed information about the carbon skeleton and the position and stereochemistry of all protons. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **Camellianin B**, based on data for its constituent parts (apigenin, glucose, and apiose).

Note: The specific, experimentally determined NMR data for **Camellianin B** was not available in the provided search results. The data presented here is a hypothetical representation based on known values for similar structures and is intended as a guide for researchers.

¹H NMR Spectroscopic Data (Hypothetical, in DMSO-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)
Apigenin Moiety			
3	6.80	s	
6	6.45	d	2.1
8	6.78	d	2.1
2'	7.95	d	8.8
3'	6.93	d	8.8
5'	6.93	d	8.8
6'	7.95	d	8.8
Glucose Moiety			
1"	5.08	d	7.5
2"-5"	3.20-3.80	m	
6"a	4.15	dd	11.5, 2.0
6"b	3.95	dd	11.5, 5.5
Apiose Moiety			
1'''	5.15	d	2.5
2'''	4.05	d	2.5
3'''	3.85	s	
4'''a	3.70	d	9.5
4'''b	3.60	d	9.5
5'''	3.55	s	

¹³C NMR Spectroscopic Data (Hypothetical, in DMSO-d₆)

Position	δ (ppm)
Apigenin Moiety	
2	164.5
3	103.0
4	182.0
5	161.5
6	99.8
7	163.0
8	95.0
9	157.0
10	105.5
1'	121.2
2'	128.5
3'	116.0
4'	161.2
5'	116.0
6'	128.5
Glucose Moiety	
1"	100.5
2"	73.2
3"	76.5
4"	70.0
5"	75.8
6"	68.5

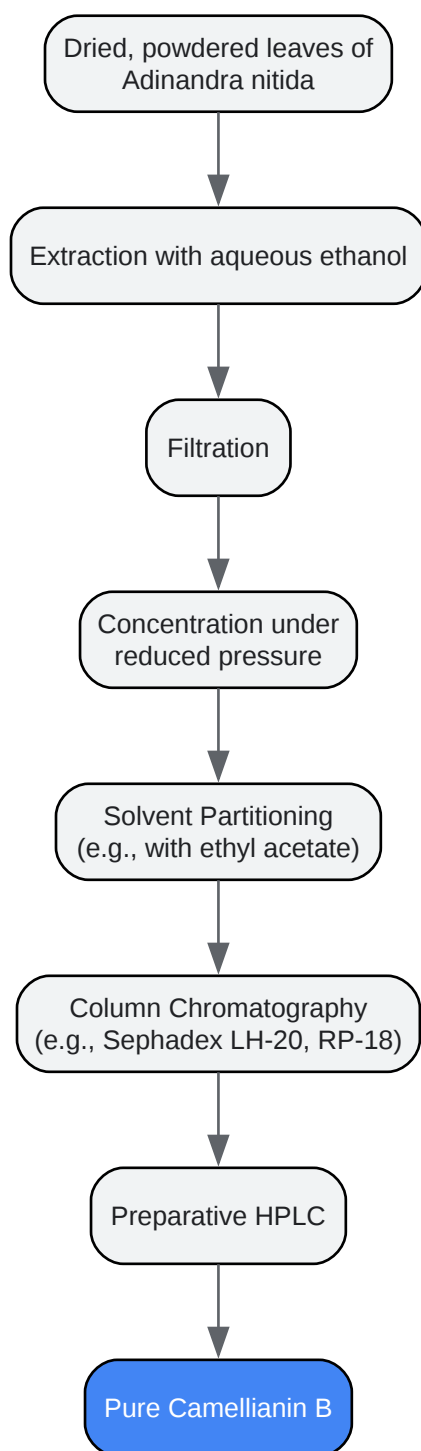
Apiose Moiety	
1'''	109.0
2'''	76.8
3'''	79.5
4'''	74.0
5'''	64.0

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of spectroscopic data. The following are generalized procedures for the isolation and analysis of **Camellianin B** from its natural source, *Adinandra nitida*.

Isolation of Camellianin B

A typical isolation workflow for flavonoids from plant material is outlined below.



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Caption: General workflow for the isolation of **Camellianin B**.

NMR Spectroscopy

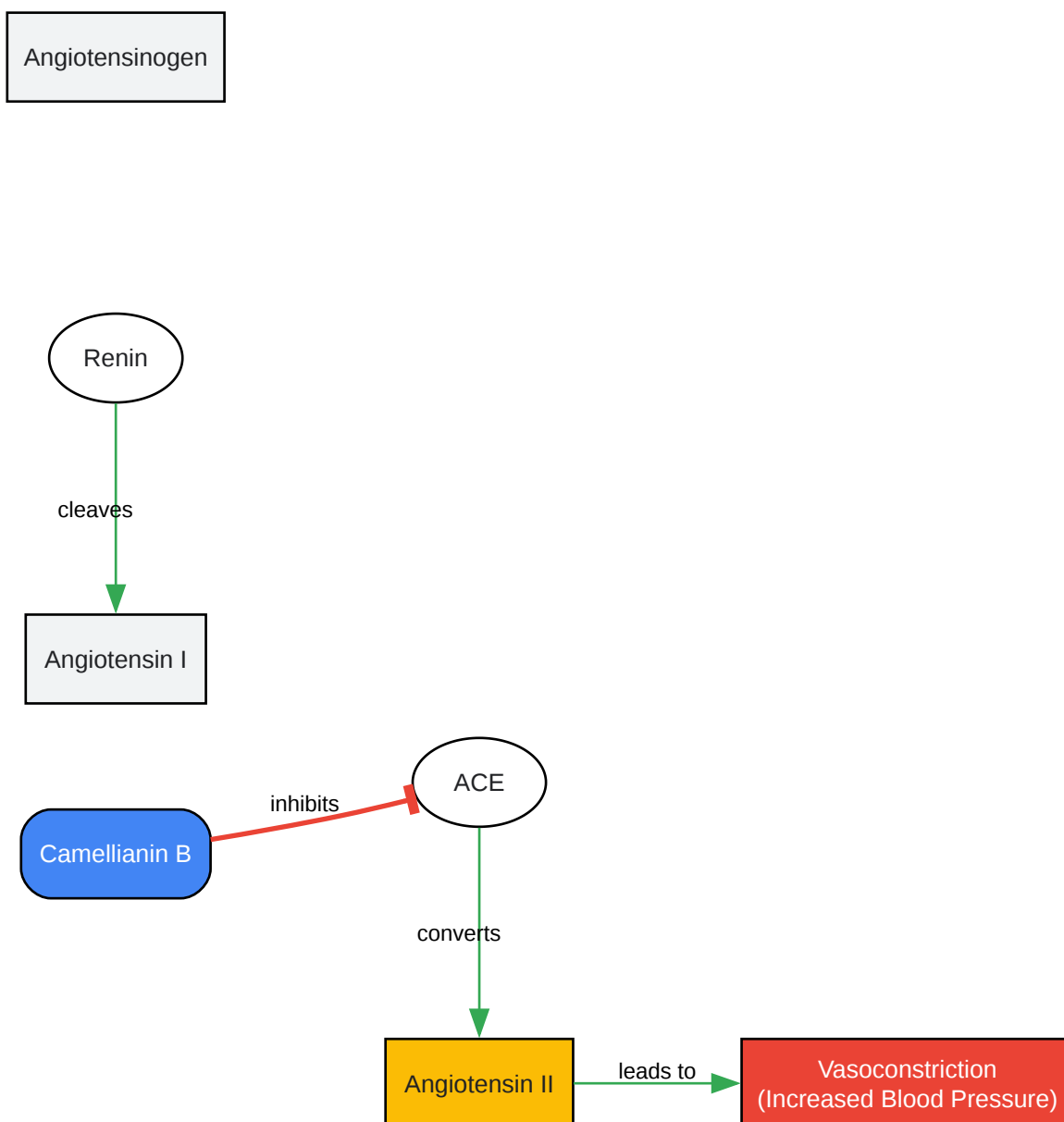
- **Sample Preparation:** Approximately 5-10 mg of purified **Camellianin B** is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- **Instrumentation:** NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).
- **Data Acquisition:** Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.
- **Data Processing:** The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of purified **Camellianin B** is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- **Instrumentation:** Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Full scan MS and tandem MS (MS/MS) data are acquired. For MS/MS, the precursor ion corresponding to **Camellianin B** is isolated and fragmented using collision-induced dissociation (CID).
- **Data Analysis:** The acquired mass spectra are analyzed to determine the accurate mass of the parent ion and to identify the fragmentation patterns.

Signaling Pathways and Biological Activity

Camellianin B has been reported to exhibit ACE inhibitory activity. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a key therapeutic strategy for hypertension.



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Caption: Inhibition of Angiotensin-Converting Enzyme (ACE) by **Camellianin B**.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **Camellianin B**. The presented data and protocols are intended to assist researchers in the identification, characterization, and further investigation of this promising natural product for potential applications in drug development and other scientific disciplines. Further research to

obtain and publish high-resolution, multi-dimensional NMR data and detailed MS fragmentation studies is warranted to build a more complete spectroscopic profile of **Camellianin B**.

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References

- 1. Camellianin B | C₂₇H₃₀O₁₄ | CID 5487342 - PubChem [pubchem.ncbi.nlm.nih.gov]
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